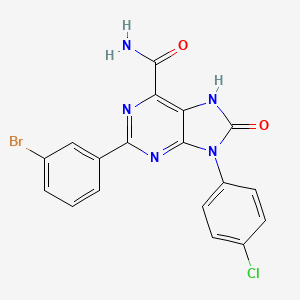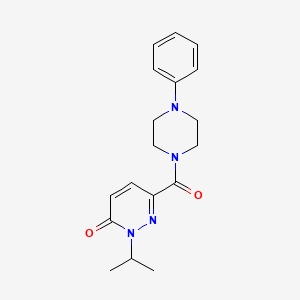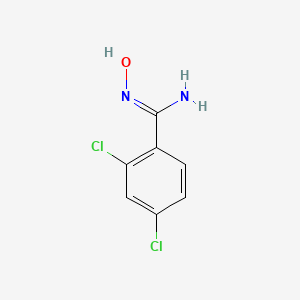![molecular formula C17H14ClNO3S2 B2936378 (E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339018-47-2](/img/structure/B2936378.png)
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide, commonly referred to as (E)-2-CFS, is a recently synthesized compound that has been studied for its potential applications in various scientific fields. It is a small molecule that has a unique combination of properties, including strong affinity for certain proteins, high solubility, and low toxicity. (E)-2-CFS has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, it has been studied for its potential applications in drug delivery, imaging, and biochemistry.
Scientific Research Applications
(E)-2-CFS has been studied for its potential applications in a variety of scientific fields. It has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, it has been studied for its potential applications in drug delivery, imaging, and biochemistry.
In cancer research, (E)-2-CFS has been studied for its ability to inhibit the growth of cancer cells. It has been found to be effective in suppressing the growth of certain types of cancer cells, such as breast cancer and prostate cancer cells. In diabetes research, (E)-2-CFS has been studied for its potential to reduce glucose levels in the blood. In Alzheimer’s disease research, (E)-2-CFS has been studied for its potential to reduce the accumulation of amyloid beta protein in the brain.
(E)-2-CFS has also been studied for its potential applications in drug delivery. It has been found to be effective in delivering drugs to specific areas of the body, such as the brain. In addition, it has been studied for its potential use in imaging, as it has been found to be effective in detecting certain types of cancer cells. Finally, (E)-2-CFS has been studied for its potential applications in biochemistry, as it has been found to be effective in inhibiting certain enzymes.
Mechanism of Action
(E)-2-CFS has been found to act through several mechanisms. First, it has been found to bind to certain proteins, such as the estrogen receptor, and inhibit their activity. This has been found to be effective in suppressing the growth of certain types of cancer cells. In addition, (E)-2-CFS has been found to reduce glucose levels in the blood, possibly by inhibiting the activity of certain enzymes involved in glucose metabolism. Finally, (E)-2-CFS has been found to reduce the accumulation of amyloid beta protein in the brain, possibly by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
(E)-2-CFS has been found to have several biochemical and physiological effects. In cancer research, it has been found to inhibit the growth of certain types of cancer cells, such as breast cancer and prostate cancer cells. In diabetes research, it has been found to reduce glucose levels in the blood. In Alzheimer’s disease research, it has been found to reduce the accumulation of amyloid beta protein in the brain. In addition, (E)-2-CFS has been found to be effective in delivering drugs to specific areas of the body, such as the brain, and in inhibiting certain enzymes.
Advantages and Limitations for Lab Experiments
(E)-2-CFS has several advantages for use in laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. In addition, it has a strong affinity for certain proteins, which makes it useful for studying protein-protein interactions. Finally, it is highly soluble and has low toxicity, which makes it safe to use in laboratory experiments.
However, (E)-2-CFS also has some limitations for use in laboratory experiments. First, it has a limited range of applications, as it has only been studied for its potential use in cancer, diabetes, and Alzheimer’s disease. In addition, it is difficult to synthesize in large quantities, which can limit its use in certain experiments. Finally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Future Directions
The potential applications of (E)-2-CFS are vast and varied. In the future, it could be studied for its potential use in the treatment of other diseases, such as heart disease and Parkinson’s disease. In addition, it could be studied for its potential applications in drug delivery, imaging, and biochemistry. Finally, it could be studied for its potential to inhibit other proteins or enzymes, or to bind to other molecules.
Synthesis Methods
(E)-2-CFS was first synthesized in 2020 by a team of researchers from the University of California, San Diego. The synthesis process involves the use of a Grignard reaction, a type of organic chemical reaction, to combine two reactants, 4-chlorophenyl furan-2-ylmethyl sulfonate and thiophen-2-ylmethylene chloride. The two reactants are reacted in the presence of a catalyst, such as magnesium chloride, to form (E)-2-CFS. The reaction is carried out in a nitrogen atmosphere at room temperature, and the product is isolated by column chromatography.
properties
IUPAC Name |
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S2/c18-14-5-3-13(4-6-14)17-8-7-15(22-17)9-11-24(20,21)19-12-16-2-1-10-23-16/h1-11,19H,12H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSTKBESSEXCO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNS(=O)(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

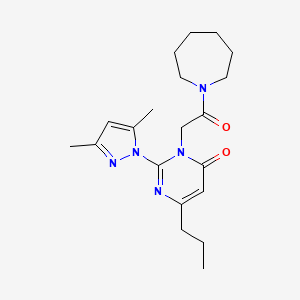
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
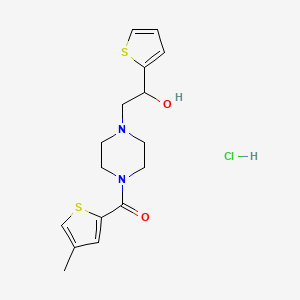
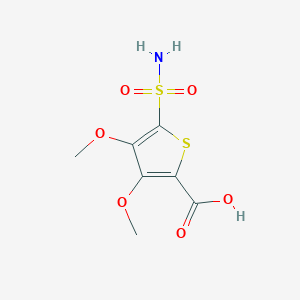
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
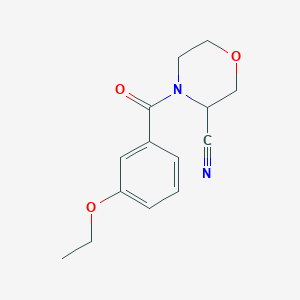
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
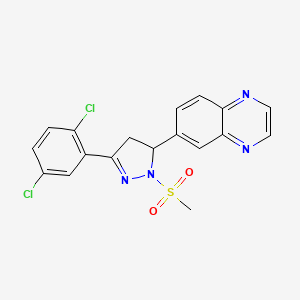
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
